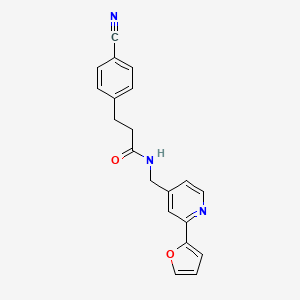

3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-cyanophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c21-13-16-5-3-15(4-6-16)7-8-20(24)23-14-17-9-10-22-18(12-17)19-2-1-11-25-19/h1-6,9-12H,7-8,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSVNVNTUAKYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of the Cyanophenyl Intermediate: This step involves the nitration of a phenyl compound followed by reduction to form the cyanophenyl group.

Formation of the Furan Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.

Coupling Reactions: The final step involves coupling the cyanophenyl, furan, and pyridine intermediates using reagents such as coupling agents and catalysts under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl and pyridine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with functional groups such as halides, amines, or thiols.

Scientific Research Applications

3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : Substituents significantly impact yields. For example, 3q (17% yield) with a bulky trifluoromethyl group contrasts with 3n (73% yield) bearing a phenyl group, highlighting steric challenges .

- Biological Relevance: The 4-cyanophenyl group in MR-39 and Rosabulin correlates with target engagement (FPR2 or cancer pathways), suggesting its role in enhancing binding affinity .

Physicochemical Properties

Critical properties such as solubility, stability, and molecular weight influence drug-likeness:

Key Observations:

- Halogen Effects : Chloro/fluorine substituents (e.g., MR-39) may enhance metabolic stability and target affinity .

Key Observations:

- Target Specificity : Pyridine-containing analogs (e.g., MR-39, 3n) show activity against inflammatory or parasitic targets, suggesting scaffold versatility.

- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: The 4-cyanophenyl group in MR-39 likely enhances receptor binding via dipole interactions . Bulkier Substituents: Compounds like 3q (trifluoromethyl) may face steric hindrance, reducing synthetic yield or target engagement .

Biological Activity

3-(4-cyanophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This molecular structure includes a cyanophenyl group, a furan ring, and a pyridine moiety, which are essential for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the furan and pyridine rings suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

| Candida albicans | 4.0 |

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

Research has also indicated potential antiviral properties. In vitro studies have shown that similar compounds can inhibit viral replication in cell cultures. For example, compounds with a pyridine ring were tested for their ability to inhibit reverse transcriptase, showing EC50 values ranging from 130 to 263 μM, indicating moderate antiviral activity .

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of the compound revealed that modifications at the furan and pyridine positions significantly enhanced antibacterial activity. The best-performing derivative showed an MIC of 4 μg/mL against C. albicans, suggesting structural optimization can lead to improved efficacy .

- Antiviral Screening : In another study focused on antiviral agents, derivatives were screened for their ability to inhibit HIV replication in MT-4 cells, with some showing more than two-fold improvement over standard antiviral agents like nevirapine .

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity will be crucial for optimizing efficacy.

- Mechanistic Studies : Investigating the precise mechanisms through which these compounds exert their effects will aid in drug development.

- In Vivo Studies : Transitioning from in vitro results to animal models will help assess the therapeutic potential and safety profile of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.